molecular formula C10H4Br2O2 B092464 3,4-Dibromonaphthalene-1,2-dione CAS No. 18398-37-3

3,4-Dibromonaphthalene-1,2-dione

Cat. No. B092464
CAS RN: 18398-37-3
M. Wt: 315.94 g/mol
InChI Key: RREGUUQEPVMPDL-UHFFFAOYSA-N
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Description

“3,4-Dibromonaphthalene-1,2-dione” is a derivative of naphthoquinone . It is a plumbagin derivative and an acaricide . It undergoes photochemical reaction with 2-methoxy-1-alkene to yield derivatives of 2-(2-alkanonyl)-1,4-naphthoquinone .


Synthesis Analysis

The synthesis of “3,4-Dibromonaphthalene-1,2-dione” involves the reaction between 2,3-dibromonaphthalene-1,4-dione with (pyridine-2-yl)methanamine and (pyridine-4-yl)methanamine . The products 2-amino-3-bromonaphthalene-1,4-dione (A) and 2-aminonaphthalene-1,4-dione (B(1)) obtained are characterized through 1H and 13C-NMR, FTIR, mass spectrometry, single-crystal X-ray diffraction experiments, which are in conjunction with wB97X based density functional theory .


Molecular Structure Analysis

The molecular structure of “3,4-Dibromonaphthalene-1,2-dione” is analyzed through single-crystal X-ray diffraction experiments . The products formed by the reaction between 2,3-dibromonaphthalene-1,4-dione with (pyridine-2-yl)methanamine and (pyridine-4-yl)methanamine are discussed in detail .


Chemical Reactions Analysis

The chemical reactions of “3,4-Dibromonaphthalene-1,2-dione” involve the reaction between 2,3-dibromonaphthalene-1,4-dione with (pyridine-2-yl)methanamine and (pyridine-4-yl)methanamine . The products 2-amino-3-bromonaphthalene-1,4-dione (A) and 2-aminonaphthalene-1,4-dione (B(1)) obtained are characterized through 1H and 13C-NMR, FTIR, mass spectrometry, single-crystal X-ray diffraction experiments, which are in conjunction with wB97X based density functional theory .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-Dibromonaphthalene-1,2-dione” are analyzed through 1H and 13C-NMR, FTIR, mass spectrometry, single-crystal X-ray diffraction experiments .

Safety And Hazards

The safety data sheet for 1,4-Dibromonaphthalene, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,4-dibromonaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Br2O2/c11-7-5-3-1-2-4-6(5)9(13)10(14)8(7)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREGUUQEPVMPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564746
Record name 3,4-Dibromonaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromonaphthalene-1,2-dione

CAS RN

18398-37-3
Record name 3,4-Dibromo-1,2-naphthalenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18398-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dibromonaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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